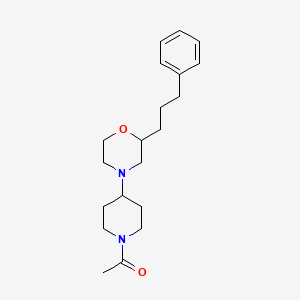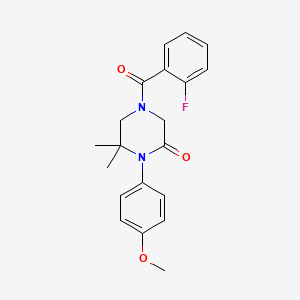![molecular formula C13H13FN6O B3802569 N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide](/img/structure/B3802569.png)
N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide
Descripción general
Descripción
N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Amide Bond: The final step involves the coupling of the indole derivative with a tetrazole-containing carboxylic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity, while the tetrazole ring can contribute to its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoroindole: Shares the indole core and fluoro group but lacks the tetrazole ring.
Indole-3-acetic acid: Contains the indole core but has a carboxylic acid group instead of the tetrazole ring.
Tetrazole derivatives: Contain the tetrazole ring but lack the indole core.
Uniqueness
N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide is unique due to the combination of the indole core, fluoro group, and tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6O/c14-10-1-2-12-9(5-10)6-11(17-12)7-15-13(21)3-4-20-8-16-18-19-20/h1-2,5-6,8,17H,3-4,7H2,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYCSKOEFDRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)CNC(=O)CCN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-3-methoxyphenyl)-2-[(2,5-difluorobenzyl)amino]acetamide](/img/structure/B3802487.png)
![(1-{1-[1-(mesitylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-1-methylethyl)amine bis(trifluoroacetate)](/img/structure/B3802489.png)
![N-(3-thieno[2,3-d]pyrimidin-4-ylphenyl)acetamide](/img/structure/B3802501.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3802504.png)

![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone](/img/structure/B3802525.png)
![3-[1-(2-naphthylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3802540.png)
![1-(2-fluorophenyl)-4-[1-(3-furylmethyl)-3-piperidinyl]piperazine](/img/structure/B3802545.png)

![N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(3-phenylprop-2-yn-1-yl)acetamide](/img/structure/B3802562.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(2-thienyl)propanoyl]-3-piperidinamine](/img/structure/B3802573.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B3802583.png)
![(2,6-difluoro-3-methylbenzyl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B3802586.png)
![3-isobutyl-5-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B3802589.png)
